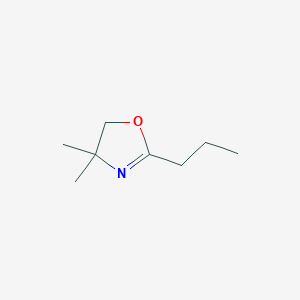

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole

Description

Properties

CAS No. |

4271-19-6 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4,4-dimethyl-2-propyl-5H-1,3-oxazole |

InChI |

InChI=1S/C8H15NO/c1-4-5-7-9-8(2,3)6-10-7/h4-6H2,1-3H3 |

InChI Key |

NCTUKQGCGQIABR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization Approach

A classical method involves the cyclization of appropriate amino alcohols with carboxylic acid derivatives bearing the desired substituents:

- Starting from 2-amino-2-methylpropanol and a suitable propyl-substituted carboxylic acid or its activated derivative.

- Heating the mixture under reflux conditions for several hours to promote intramolecular cyclization and dehydration.

- The reaction typically proceeds with moderate to good yields (~70-80%) under heating for about 4 hours.

Table 1: Classical Cyclization Reaction Conditions

| Parameter | Condition | Result/Yield |

|---|---|---|

| Starting materials | 2-amino-2-methylpropanol + propyl carboxylic acid derivative | - |

| Solvent | Often no solvent or inert solvent like toluene | - |

| Temperature | Heating at reflux (~100-120 °C) | 4 hours |

| Yield | 75-80% | White crystalline product |

This method is straightforward but may require purification steps such as column chromatography to isolate the pure oxazoline.

Flow Synthesis Method

Recent advances have demonstrated the use of continuous flow synthesis for oxazolines, offering advantages such as improved heat transfer, rapid mixing, and safer reaction conditions:

- Amino alcohols and carboxylic acid derivatives are combined in a flow reactor at room temperature.

- Reaction times are significantly reduced, with yields typically 10% higher than batch methods.

- This method is particularly useful for producing substituted oxazolines with high diastereoselectivity and purity.

Table 2: Flow Synthesis Parameters

| Parameter | Condition | Result/Yield |

|---|---|---|

| Reaction type | Continuous flow cyclization | - |

| Temperature | Room temperature (~25 °C) | - |

| Flow rate | 5-10 mL/min | - |

| Reaction time | Minutes to 1 hour | 85-90% yield |

| Advantages | Improved safety, scalability | High purity |

Bromination and Sulfur-Containing Intermediate Route

Patent literature reveals a multi-step synthetic route involving bromination and sulfur chemistry as intermediates for related oxazoline derivatives:

- Bromination of suitable precursors under dark conditions to avoid side reactions.

- Reaction with thionating agents to form protected arylmethanethiol intermediates.

- Subsequent deprotection and carbon-sulfur bond formation to install heterocyclic moieties.

- This route is primarily used for preparing precursors to sulfone analogs of 5,5-dimethyl-4H-1,2-oxazole but can be adapted for oxazoline synthesis.

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Cyclization | Thermal cyclization | Heating, reflux, 4 h | 75-80 | Simple, well-established | Longer reaction time, purification needed |

| Flow Synthesis | Continuous flow | Room temperature, minutes | 85-90 | Faster, safer, scalable | Requires specialized equipment |

| Bromination + Sulfur route | Multi-step, bromination | Dark conditions, multiple steps | Variable | Access to complex derivatives | More complex, multi-step |

Research Findings and Notes

- The classical cyclization method remains a reliable approach for synthesizing 4,4-dimethyl-2-propyl-4,5-dihydro-1,3-oxazole with good yields and straightforward conditions.

- Flow chemistry enhances efficiency and safety, offering a modern alternative that reduces reaction times and improves yields by about 10% compared to batch reactions.

- Multi-step bromination and sulfur chemistry routes are more suited for advanced derivatives related to oxazolines but demonstrate the versatility of synthetic strategies available for oxazole/oxazoline scaffolds.

- Green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are emerging as promising alternatives to traditional methods, improving sustainability and reducing hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazoles.

Scientific Research Applications

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Substituent Variations in Alkyl-Substituted Oxazolines

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- Molecular Formula: C₈H₁₅NO

- Molecular Weight : 141.21 g/mol

- CAS Number : 34575-25-2

- Key Differences: The isopropyl group (vs. Higher molecular weight due to branching, which may influence boiling point and solubility .

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

Aromatic and Heterocyclic Derivatives

2-Phenyl-4,5-dihydro-1,3-oxazole (9a)

- Synthesis: Prepared via HNO₃@nano SiO₂-catalyzed cyclization of ethanolamine and benzaldehyde under solvent-free conditions .

- Key Differences: Phenyl group provides strong electron-withdrawing effects, increasing ring electrophilicity. Higher melting point and lower solubility in non-polar solvents compared to alkyl-substituted analogs .

5-Methyl-2-phenyl-4,5-dihydro-1,3-oxazole

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|---|

| 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole | Propyl, 4,4-dimethyl | C₈H₁₃NO | 139.19 | Intermediate in organic synthesis |

| 2-Isopropyl-4,4-dimethyl analog | Isopropyl, 4,4-dimethyl | C₈H₁₅NO | 141.21 | Sterically hindered ligand design |

| 4,4-Dimethyl-2-(o-tolyl) analog | o-Tolyl, 4,4-dimethyl | C₁₂H₁₅NO | 189.26 | Catalysis, materials science |

| 2-Phenyl-4,5-dihydro-1,3-oxazole | Phenyl | C₉H₉NO | 147.18 | Anti-inflammatory agent synthesis |

| L1 (Bicyclic oxazole) | 2-Methyl, bicyclic framework | C₇H₁₀N₂O₂ | 154.17 | Vanadium catalyst ligand |

Research Findings and Implications

- Steric Effects : Alkyl chain length and branching (propyl vs. isopropyl) modulate steric bulk, impacting ligand-metal interactions in catalysis .

- Electronic Properties : Aromatic substituents (e.g., phenyl, o-tolyl) enhance electron-withdrawing effects, altering reaction pathways in electrophilic substitutions .

- Synthetic Utility : The target compound’s propyl group offers a balance between reactivity and stability, making it versatile for cyclization and coupling reactions .

Biological Activity

4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound notable for its unique five-membered ring structure containing nitrogen and oxygen atoms. Its molecular formula is CHNO, with a molecular weight of approximately 141.214 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Research indicates that 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole interacts with biological systems by binding to specific molecular targets. This interaction can modulate enzymatic activities or influence cellular pathways relevant to its biological effects. The precise mechanisms remain under investigation, but preliminary studies suggest significant potential in therapeutic applications.

Biological Activity

The compound exhibits a range of biological activities, particularly antimicrobial properties. Its efficacy against various microbial strains has been documented in several studies.

Antimicrobial Activity

The following table summarizes the antimicrobial activity of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole against different bacterial strains:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 14 | 40 |

| Pseudomonas aeruginosa | 12 | 60 |

| Candida albicans | 13 | 70 |

These results demonstrate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole.

- Antibacterial Studies : A study conducted by Sadek et al. (2019) synthesized various oxazole derivatives and tested their antimicrobial potential against common pathogens. The results indicated that derivatives similar to 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole exhibited significant activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Another research effort focused on evaluating the antifungal properties of oxazole compounds. The findings suggested that compounds with structural similarities to 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole showed effective inhibition against fungal strains such as Candida albicans .

- Mechanistic Insights : Studies have also aimed to elucidate the mechanisms through which these compounds exert their biological effects. For instance, the binding affinity of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole to specific enzymes involved in microbial metabolism was highlighted as a key factor in its antimicrobial efficacy .

Q & A

Q. What are the key considerations for synthesizing 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole with high enantiomeric purity?

To achieve high enantiomeric purity, the synthesis should begin with chiral starting materials, such as enantiomerically pure amino alcohols (e.g., (S)-(+)-2-Phenylglycinol). A three-step protocol involving (i) condensation, (ii) cyclization, and (iii) purification via fractional distillation or recrystallization is recommended. Reaction conditions (e.g., reflux in DMSO for 18 hours, as in ) must be optimized to minimize racemization. Analytical techniques like polarimetry (to measure optical rotation) and chiral HPLC should confirm enantiopurity (>99% by GC-MS) .

Q. How can the structural identity of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole be confirmed post-synthesis?

A multi-spectral approach is essential:

- IR Spectroscopy : Identify characteristic oxazole ring vibrations (C=N stretch ~1650 cm⁻¹) and alkyl groups (C-H stretches ~2850–2960 cm⁻¹).

- NMR : Use - and -NMR to confirm proton environments (e.g., dihydro-oxazole protons at δ 3.5–4.5 ppm) and quaternary carbons.

- GC-MS : Verify molecular ion peaks (e.g., m/z 169 for the parent ion) and fragmentation patterns.

- X-ray Crystallography (if available): Resolve bond lengths and angles (e.g., C-O ~1.36 Å, C-N ~1.29 Å, as seen in ) .

Q. What safety protocols are critical when handling 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole in laboratory settings?

While specific hazard data for this compound is limited ( ), general oxazole-handling practices apply:

Q. What are common impurities in the synthesis of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole, and how are they mitigated?

Typical impurities include unreacted starting materials (e.g., alkylamines) and byproducts from incomplete cyclization. Mitigation strategies:

- Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent systems (e.g., ethanol-water mixtures) to isolate the product in >95% purity ().

- Monitoring Reaction Progress : Employ TLC or in-situ IR to track cyclization completion .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for derivatives of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole be resolved?

Discrepancies often arise from solvent effects, conformational flexibility, or impurities. To resolve:

- Solvent Standardization : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- DFT Calculations : Compare experimental -NMR shifts with computed values (e.g., using Gaussian09 at the B3LYP/6-311G++(d,p) level).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously (e.g., diastereotopic protons in the oxazole ring) .

Q. What methodologies are used to evaluate the biological activity of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole against cancer cell lines?

Based on structural analogs (e.g., dihydro-oxadiazoles in ):

- In Vitro Cytotoxicity Assays : Use MTT or SRB assays on MCF-7 (breast cancer) or A549 (lung cancer) cells.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., propyl vs. aryl groups) and test activity.

- Mechanistic Studies : Perform flow cytometry (apoptosis analysis) and Western blotting (protein expression profiling) .

Q. How can reaction conditions be optimized to scale up the synthesis of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole?

Key parameters include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent Selection : Replace DMSO with greener solvents (e.g., PEG-400) for easier post-reaction purification.

- Continuous Flow Reactors : Improve yield consistency and reduce reaction time (e.g., from 18 hours to 4 hours, as in ) .

Q. What computational approaches predict the reactivity of 4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazole in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.